1-(Piperidin-4-yl)prop-2-en-1-one
Description
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-piperidin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)7-3-5-9-6-4-7/h2,7,9H,1,3-6H2 |
InChI Key |
HNKMDHZTSCQRMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation Approach
A common synthetic strategy to prepare α,β-unsaturated ketones like 1-(piperidin-4-yl)prop-2-en-1-one involves aldol condensation between a piperidin-4-one derivative and an aldehyde or equivalent electrophile. The reaction typically proceeds via base-catalyzed condensation of the ketone's enolate with an aldehyde, followed by dehydration to yield the enone.
- Starting materials: Piperidin-4-one or its derivatives and an appropriate aldehyde (e.g., formaldehyde or acrolein).
- Catalysts: Organic bases such as piperidine itself or inorganic bases like sodium hydroxide.
- Conditions: Solvent systems often include ethanol or other polar solvents; reactions may be conducted at room temperature or under reflux.
- Purification: The crude product is purified by recrystallization or column chromatography.
This method is supported by analogous preparations of piperidin-4-one derivatives reported in the literature, where Mannich-type condensations and aldol condensations are frequently employed to build substituted piperidine rings with α,β-unsaturated carbonyl groups.
Michael Addition Followed by Dehydration
Another approach involves Michael addition of piperidine or its derivatives to α,β-unsaturated carbonyl compounds, followed by elimination to form the conjugated enone system.
- Step 1: Nucleophilic attack by the piperidine nitrogen or the 4-position carbon on the β-carbon of an α,β-unsaturated ketone.
- Step 2: Subsequent elimination to restore the double bond, yielding 1-(piperidin-4-yl)prop-2-en-1-one.
- Reaction conditions: Often carried out under mild heating in solvents like chloroform or ethanol, sometimes with acid or base catalysis.
This method is consistent with synthetic routes used for related compounds involving piperidine rings and α,β-unsaturated ketones.
One-Pot Solvent-Free Microwave-Assisted Synthesis
Recent advances have demonstrated the efficiency of solvent-free, catalyst-free microwave irradiation methods to synthesize piperidine-containing enones.
- Procedure: Mixing chloro aldehydes, ketones, and piperidine under microwave irradiation leads to rapid formation of the enone.
- Advantages: Environmentally friendly, reduced reaction times, and improved yields.
- Work-up: The reaction mixture is poured into ice-cold water, precipitating the product, which is then filtered, washed, dried, and purified by silica gel chromatography using n-hexane–ethyl acetate mixtures.
This method, while more commonly reported for 1-(piperidin-2-yl)prop-2-en-1-one, can be adapted for the 4-substituted piperidine analog due to the similar reactivity of piperidine derivatives.
Reflux of Piperidine with α-Haloketones or α-Haloaldehydes
A classical synthetic route involves nucleophilic substitution of α-haloketones or α-haloaldehydes with piperidine.
- Reaction: Piperidine attacks the electrophilic carbon adjacent to the halogen, displacing the halide and forming the piperidin-4-yl substituted ketone.
- Conditions: Reflux in chloroform or other inert solvents for several hours.
- Purification: Extraction with ethyl acetate, washing with acid and base solutions, drying over magnesium sulfate, and chromatographic purification.
This approach is exemplified in the synthesis of related piperidinyl enones, where the choice of halogenated precursor determines the substitution pattern on the piperidine ring.
Recrystallization and Purification Techniques
- Solvents: Ethanol, ethanol-ethyl acetate mixtures, acetonitrile, methanol, benzene-petroleum ether mixtures, and dichloromethane/methanol mixtures have been used for recrystallization of piperidin-4-one derivatives to obtain pure crystalline products.
- Crystallization: Slow evaporation methods are common to achieve well-defined crystals suitable for structural characterization.
- Chromatography: Silica gel column chromatography with solvent systems such as hexane/ethyl acetate is standard for purification.
Reaction Conditions and Yields
| Method | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aldol Condensation | Base catalysis, ethanol, reflux | 30-60 | Requires careful control to avoid side products |
| Michael Addition-Dehydration | Mild heating, chloroform or ethanol | 25-50 | May produce E/Z isomer mixtures |
| Microwave-Assisted One-Pot | Solvent-free, microwave irradiation | 50-70 | Eco-friendly, rapid synthesis |
| Nucleophilic Substitution | Reflux with α-haloketone, chloroform | 30-40 | Requires purification to separate isomers |
Structural and Conformational Notes
- Piperidine rings in these compounds generally adopt a chair conformation, as confirmed by X-ray crystallography.
- The enone moiety contributes to planarity in the molecule, influencing electronic and steric properties.
- Some derivatives show conformational flexibility, especially in the piperidine ring rotation, which affects NMR spectral characteristics.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used (e.g., lithium aluminum hydride or sodium borohydride).
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Ketones or carboxylic acids
Reduction: Alcohols or amines
Substitution: Substituted piperidine derivatives
Scientific Research Applications
1-(Piperidin-4-yl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural modifications. The piperidine ring and the prop-2-en-1-one moiety play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs differ in substituents on the piperidine ring, the propenone chain, or additional fused heterocycles. Key structural comparisons include:
Key Observations :
- Electrophilic Reactivity: The propenone group in 1-(Piperidin-4-yl)prop-2-en-1-one allows for nucleophilic additions, similar to (E)-3-(3,4-dichlorophenyl) derivatives .
- Heterocyclic Fusion : Benzimidazole-fused analogs (e.g., ) introduce aromatic π-stacking capabilities, enhancing interactions with hydrophobic enzyme pockets.
Comparison :
- Efficiency : The base compound’s synthesis (via acryloylation) is high-yielding (~75%) and rapid, whereas quinazoline derivatives require multi-step reactions with moderate yields .
- Catalysts : DCC/DMAP systems (used in ) are superior for activating carboxylic acids, whereas TEA suffices for simpler acylations .
Physicochemical Properties
| Compound | Log S (Solubility) | TPSA (Ų) | Hydrogen Bond Donors | Reference |
|---|---|---|---|---|
| 1-(Piperidin-4-yl)prop-2-en-1-one | -2.3 | 29.1 | 0 | |
| Quinazoline-linked derivative | -4.1 | 75.6 | 2 | |
| 3,4-Dichlorophenyl derivative | -3.8 | 29.1 | 0 |
Key Trends :
- Solubility : The base compound’s Log S (-2.3) indicates moderate solubility, while bulkier derivatives (e.g., quinazoline-linked) show poor solubility due to increased hydrophobicity .
- Polar Surface Area (TPSA) : Higher TPSA in quinazoline derivatives correlates with reduced blood-brain barrier penetration .
Comparison :
Biological Activity
1-(Piperidin-4-yl)prop-2-en-1-one is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring and an allyl group, which contribute to its reactivity and interactions with biological targets. Research has indicated that 1-(Piperidin-4-yl)prop-2-en-1-one exhibits promising properties such as enzyme inhibition, receptor binding, and potential therapeutic applications in various medical fields.
Chemical Structure and Properties
The molecular formula of 1-(Piperidin-4-yl)prop-2-en-1-one highlights its structural components:
- Piperidine Ring : A six-membered heterocyclic amine.
- Allyl Group : Enhances reactivity.
- Propenone Moiety : Contributes to biological activity.
Enzyme Inhibition
Research indicates that 1-(Piperidin-4-yl)prop-2-en-1-one can inhibit specific enzymes, which may play a role in various therapeutic applications. For instance, studies have shown that derivatives of this compound are effective in inhibiting platelet aggregation, suggesting potential cardiovascular applications.
Anticancer Properties
The compound has been evaluated for its anticancer properties, with certain derivatives demonstrating significant growth inhibition against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For example, some derivatives exhibited IC50 values ranging from 2.43 to 14.65 μM against these cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
Similar compounds have been explored for their antimicrobial properties. The structural characteristics of 1-(Piperidin-4-yl)prop-2-en-1-one suggest that it may also possess activity against various microbial strains, although specific data on this compound's antimicrobial efficacy is limited.
Case Studies
Several studies have focused on the biological evaluation of related compounds, providing insights into the potential applications of 1-(Piperidin-4-yl)prop-2-en-1-one:
- Cardiovascular Applications : Derivatives of this compound have shown promise in inhibiting platelet aggregation, which could be beneficial in preventing thrombotic events.
- Cancer Treatment : In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cells, enhancing caspase activity significantly at concentrations around 10 μM . These findings suggest a mechanism through which these compounds may exert their anticancer effects.
- Microtubule Destabilization : Some analogs were found to act as microtubule-destabilizing agents, which is a critical mechanism for many anticancer therapies .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 1-(Piperidin-4-yl)prop-2-en-1-one, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(Prop-2-yne-1-yl)piperidin-2-one | Contains a propynyl group | Different reactivity due to triple bond |
| 1-(Piperidin-1-yl)prop-2-en-1-one | Variations in substituents | Potentially different binding affinities |
| 1-(Phenyl)piperidin-2-one | Features a phenyl group | Exhibits distinct biological activities |
| 1-(Piperidin-3-carboxylic acid) | Contains a carboxylic acid group | Increased polarity and different interactions |
This table illustrates how the unique allyl group in 1-(Piperidin-4-yl)prop-2-en-1-one contributes to its specific reactivity and binding properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
